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molecular formula C27H31ClN2O2 B067127 1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride CAS No. 184845-43-0

1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride

Cat. No. B067127
M. Wt: 451.0 g/mol
InChI Key: WDFXPKKFSNMGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06071932

Procedure details

Compound 1 (0.879 g, 0.0036 mol ) was dissolved in methylisobutylketone (MIBK) (80 mL). 4-(2-Methoxyphenyl)piperidin-4-ol (1.123 g, 0.0054 mol) and K2CO3 (1.99 g, 0.0145 mol) were added. The resulting mixture was stirred at reflux temperature for 12 h. The reaction mixture was filtered and the solvent evaporated in vacuo. The residual oil was purified on a silica gel column (Eluent: CH2Cl2 /ethanol/25% NH4OH (aq) (92.75:7:0.25)). The product was acidified with 2M HCl(g) in diethylether, to give the title compound 1.1 g (68%). M.p. decomposes at 228° C.
Name
Compound 1
Quantity
0.879 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.123 g
Type
reactant
Reaction Step Two
Name
Quantity
1.99 g
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][N:5]1[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2.BrCCCN1C2C=CC=CC=2C2C1=CC=CC=2.[CH3:35][O:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=1[C:43]1([OH:49])[CH2:48][CH2:47][NH:46][CH2:45][CH2:44]1.C([O-])([O-])=O.[K+].[K+]>CC(CC(C)C)=O>[ClH:1].[CH:16]1[C:17]2[N:5]([CH2:4][CH2:3][CH2:2][N:46]3[CH2:45][CH2:44][C:43]([C:38]4[CH:39]=[CH:40][CH:41]=[CH:42][C:37]=4[O:36][CH3:35])([OH:49])[CH2:48][CH2:47]3)[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:12]=2[CH:13]=[CH:14][CH:15]=1 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Compound 1
Quantity
0.879 g
Type
reactant
Smiles
ClCCCN1C2=CC=CC=C2C=2C=CC=CC12.BrCCCN1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)CC(C)C
Step Two
Name
Quantity
1.123 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1(CCNCC1)O
Name
Quantity
1.99 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was purified on a silica gel column (Eluent: CH2Cl2 /ethanol/25% NH4OH (aq) (92.75:7:0.25))

Outcomes

Product
Name
Type
product
Smiles
Cl.C1=CC=CC=2C3=CC=CC=C3N(C12)CCCN1CCC(CC1)(O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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